molecular formula C13H10ClNO3 B8440451 3'-Chloro-2,4'-dihydroxybenzanilide

3'-Chloro-2,4'-dihydroxybenzanilide

Cat. No.: B8440451
M. Wt: 263.67 g/mol
InChI Key: RACUQTGQEPRGJI-UHFFFAOYSA-N
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Description

3'-Chloro-2,4'-dihydroxybenzanilide is a chlorinated aromatic compound characterized by a benzanilide backbone with hydroxyl (-OH) groups at the 2 and 4' positions and a chlorine atom at the 3' position. Chlorinated benzanilides are of interest due to their biological activities, influenced by substituent patterns and electronic properties.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H10ClNO3/c14-10-7-8(5-6-12(10)17)15-13(18)9-3-1-2-4-11(9)16/h1-7,16-17H,(H,15,18)

InChI Key

RACUQTGQEPRGJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

3',5'-Dichloro-2,4'-dihydroxybenzanilide : Features two chlorine atoms at the 3' and 5' positions. This compound lacks established occupational exposure limits, indicating either low toxicity or insufficient toxicological data .

Ortho- and Meta-Chloro Substituted Hydrazones : Evidence from isatin-hybrid hydrazones highlights the impact of substituent positions. For example:

  • Compound 20 (ortho-chloro substitution) exhibits an IC50 of 28.8 ± 0.6 mM against breast cancer cells.
  • Compound 5 (meta-chloro substitution) shows similar activity (IC50 = 26.4 ± 0.6 mM), suggesting positional flexibility for chloro groups in bioactivity .

Dichloro vs. Difluoro Substitutions: Dichloro derivatives (e.g., compound 19) display reduced inhibition compared to mono-chloro analogs, but higher electronegativity of chlorine enhances activity over fluorine .

Research Implications and Gaps

  • The 3'-chloro substitution in benzanilides may balance bioactivity and metabolic stability, but direct studies on the target compound are needed.
  • Comparative toxicological data and degradation kinetics for chlorinated benzanilides remain underexplored in the literature.

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